
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Übersicht
Beschreibung
7-Hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound known for its neuroprotective properties. It has been studied extensively for its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. PTIQ has shown promise in protecting dopaminergic neurons from degeneration and reducing neuroinflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PTIQ involves several steps, starting with the formation of the isoquinoline core. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isoquinoline ring.
Propionylation: Addition of a propionyl group to the nitrogen atom of the isoquinoline ring.
Industrial Production Methods
Industrial production of PTIQ would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PTIQ durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: PTIQ kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Reduktion von PTIQ kann zur Bildung von Tetrahydroisochinolinderivaten führen.
Substitution: Substitutionsreaktionen können an den Hydroxyl- und Methoxypositionen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohlenstoff und spezifische Lösungsmittel wie Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PTIQ, wie Chinon- und Tetrahydroisochinolinderivate .
Wissenschaftliche Forschungsanwendungen
PTIQ hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Neuroprotektion: PTIQ hat sich in Modellen der Parkinson-Krankheit als schützend für dopaminerge Neuronen erwiesen, indem es oxidativen Stress und Entzündungen reduziert.
Entzündungshemmende Wirkungen: PTIQ reguliert die Expression von Entzündungsmolekülen wie Matrixmetalloproteinase-3, Interleukin-1-beta, Tumornekrosefaktor-alpha und Cyclooxygenase-2 herunter.
Pharmakokinetik: PTIQ zeigt günstige pharmakokinetische Eigenschaften, einschließlich Stabilität gegenüber Lebermikrosomenenzymen und schneller Penetration in das Gehirn.
Wirkmechanismus
PTIQ entfaltet seine Wirkungen über verschiedene Mechanismen:
Hemmung der Matrixmetalloproteinase-3: PTIQ unterdrückt die Produktion von Matrixmetalloproteinase-3, die am dopaminergen Zelltod und der Mikrogliaaktivierung beteiligt ist.
Entzündungshemmende Signalwege: PTIQ blockiert die nukleäre Translokation des nukleären Faktors Kappa-Leichtketten-Verstärkers aktivierter B-Zellen und reduziert die Expression von pro-inflammatorischen Molekülen.
Neuroprotektion: PTIQ verhindert Neurodegeneration, indem es oxidativen Stress und Entzündungen in dopaminergen Neuronen reduziert.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : Approximately 299.34 g/mol
- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), Propanone (C=O)
Neuropharmacological Activity
Research indicates that this compound exhibits significant interactions with dopamine receptors, particularly showing dual agonist activity at dopamine D1 receptors and antagonist activity at D2 receptors. These properties suggest potential therapeutic applications in treating neurodegenerative disorders such as:
- Parkinson's Disease : The compound may alleviate symptoms associated with cognitive impairment and motor dysfunction by modulating dopamine receptor activity .
- Schizophrenia : Its dual receptor activity could also be beneficial in managing symptoms of schizophrenia, particularly cognitive deficits .
Anticancer Properties
Studies have explored the anticancer potential of isoquinoline derivatives, including 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. Preliminary findings suggest that compounds within this class can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy .
Other Therapeutic Uses
The compound is also being investigated for its effects on:
- Alzheimer's Disease : Potentially aiding cognitive function through modulation of neurotransmitter systems.
- Attention Deficit Hyperactivity Disorder (ADHD) : As a positive allosteric modulator of dopamine receptors, it may provide therapeutic benefits .
Study 1: Dopamine Receptor Modulation
A study published in Google Patents highlighted the efficacy of similar compounds as allosteric modulators of dopamine receptors, suggesting their application in treating conditions like Parkinson's disease and schizophrenia . The study emphasized the need for further research to fully elucidate the mechanisms by which these compounds exert their effects.
Study 2: Anticancer Activity
Research published in PubChem indicated that isoquinoline derivatives demonstrated significant antiproliferative activity against specific cancer cell lines (e.g., HCT-116 and MCF-7). The tested derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth .
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-(3,4-Dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one | Structure | Contains triazolo-pyridazine moiety |
7-Hydroxyisoquinoline | Structure | Lacks propanone linker but retains hydroxyl group |
6-Methoxyisoquinoline | Structure | Features methoxy group but no additional functionalization |
The uniqueness of this compound lies in its structural modifications that enhance its biological activity compared to other isoquinoline derivatives.
Wirkmechanismus
PTIQ exerts its effects through several mechanisms:
Inhibition of Matrix Metalloproteinase-3: PTIQ suppresses the production of matrix metalloproteinase-3, which is involved in dopaminergic cell death and microglial activation.
Anti-inflammatory Pathways: PTIQ blocks the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells, reducing the expression of pro-inflammatory molecules.
Neuroprotection: PTIQ prevents neurodegeneration by reducing oxidative stress and inflammation in dopaminergic neurons.
Vergleich Mit ähnlichen Verbindungen
PTIQ kann mit anderen neuroprotektiven Verbindungen verglichen werden, wie zum Beispiel:
7-Hydroxy-6-methoxy-2-Ethyl-1,2,3,4-tetrahydroisochinolin (AETIQ): AETIQ ist strukturell ähnlich wie PTIQ, besitzt jedoch eine Ethylgruppe anstelle einer Propionylgruppe.
PTIQ ist einzigartig in seiner spezifischen Hemmung der Matrixmetalloproteinase-3 und seiner schnellen Penetration in das Gehirn, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known by its CAS number 1032822-42-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its cytotoxicity and inhibitory activities against specific enzymes.
The molecular formula of the compound is , with a molecular weight of 235.28 g/mol. The compound features a hydroxy group, a methoxy group, and a dihydroisoquinoline structure which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the modification of isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including both chemical synthesis and extraction from natural sources.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited variable IC50 values depending on the cell line tested:
Cell Line | IC50 (µM) |
---|---|
KB (Human Cancer) | 4.5 |
Hep-G2 (Liver Cancer) | 3.0 |
These results suggest that the compound has significant cytotoxic potential against certain cancer types, warranting further investigation into its mechanisms of action .
Enzyme Inhibition
The compound has also been investigated for its inhibitory activity against specific enzymes. It has shown promise as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. The presence of hydroxyl and methoxy groups in its structure is believed to enhance its binding affinity to the enzyme's active site.
Case Studies
A notable study highlighted the structure-activity relationship (SAR) of various derivatives related to this compound. The research indicated that modifications at the C-7 and C-8 positions significantly influenced inhibitory potency:
Compound Modification | IC50 (µM) |
---|---|
Unmodified Luteolin | 0.073 |
C-7 Hydroxyl Replacement | 0.98 |
C-8 Aminomethylene | 1.4 |
These findings suggest that specific structural features are critical for maintaining high levels of enzyme inhibition .
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology and antiviral applications. The compound's ability to inhibit key enzymes involved in viral replication and cancer cell proliferation highlights its significance in drug development.
Eigenschaften
IUPAC Name |
1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYMEDICHGLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?
A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.
Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?
A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.
Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?
A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.
Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?
A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.